2,7-Dibromotriphenylene
Overview
Description
2,7-Dibromotriphenylene is an aromatic compound with the chemical formula C18H10Br2. It consists of a central phenylene ring with two bromine atoms attached at positions 2 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dibromotriphenylene can be synthesized through several methods. One common approach involves the bromination of triphenylene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or carbon tetrachloride, with the temperature maintained at a moderate level to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Dehalogenation Reactions: The bromine atoms can be removed through dehalogenation reactions, often using reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Dehalogenation: Reducing agents like zinc or sodium borohydride.
Major Products:
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Extended aromatic systems or polymers.
Dehalogenation Products: Triphenylene or partially dehalogenated derivatives.
Scientific Research Applications
2,7-Dibromotriphenylene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and conducting polymers.
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,7-Dibromotriphenylene primarily involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms can be selectively substituted or removed, allowing the compound to form new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,7-Dichlorotriphenylene: Similar structure but with chlorine atoms instead of bromine.
2,7-Diiodotriphenylene: Contains iodine atoms at the 2 and 7 positions.
2,7-Difluorotriphenylene: Fluorine atoms replace the bromine atoms.
Uniqueness: 2,7-Dibromotriphenylene is unique due to the specific reactivity of bromine atoms, which allows for selective substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and materials science .
Biological Activity
2,7-Dibromotriphenylene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its two bromine substituents at the 2 and 7 positions of the triphenylene framework, which significantly influence its chemical reactivity and biological interactions.
- Molecular Formula : C18H12Br2
- Molecular Weight : 439.15 g/mol
- Melting Point : 311-313°C
- Solubility : Insoluble in water; soluble in organic solvents like chloroform and benzene.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, particularly its antimicrobial properties and potential applications in organic electronics.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This property makes it a candidate for the development of new antibiotics. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Microorganism Tested | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 18 | 100 |
Candida albicans | 12 | 100 |
The biological activity of this compound can be attributed to its ability to interact with cellular components. The bromine atoms enhance the lipophilicity of the compound, facilitating its incorporation into lipid membranes. This interaction disrupts membrane integrity and function, leading to antimicrobial effects.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of various concentrations of this compound against common pathogens. The results demonstrated a dose-dependent response, with higher concentrations yielding larger inhibition zones.
Applications in Organic Electronics
In addition to its biological activity, this compound is being explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its properties as an electron-transporting material make it suitable for enhancing the efficiency of these devices.
Application | Role | Performance Metric |
---|---|---|
OLED | Electron transport layer | Improved brightness |
OPV | Charge transport | Enhanced energy conversion |
Properties
IUPAC Name |
2,7-dibromotriphenylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGPBYGXGRDFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583088 | |
Record name | 2,7-Dibromotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888041-37-0 | |
Record name | 2,7-Dibromotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromotriphenylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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